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Compound of Interest

Compound Name: Triethyl(phenyl)stannane
CAS No.: 878-51-3
Cat. No.: B1625458
Get Quote
. J

Executive Summary

Triethyl(phenyl)stannane (TEPS) is a mixed organostannane compound characterized by a
central tin (Sn) atom bonded to three ethyl groups and one phenyl group. In drug development
and organic synthesis, it serves a dual role: primarily as a highly specific phenyl-transfer
reagent in Palladium-catalyzed cross-coupling reactions (Stille coupling), and secondarily as a
toxicological model for studying organotin-induced endocrine disruption and mitochondrial
uncoupling.

This guide dissects the molecular mechanisms driving both its synthetic utility and its biological
activity, providing a comprehensive risk-benefit analysis for researchers.

Chemical Mechanism of Action: The Phenyl-Transfer
Vector

In the context of pharmaceutical synthesis, TEPS is engineered to exploit the kinetics of
transmetallation. The core mechanism relies on the differential migration rates of organic
ligands on the tin center during Palladium (Pd) catalysis.
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The Kinetic Selectivity Rule

The utility of TEPS rests on the "Migration Order" of ligands from Tin to Palladium. In a Stille
coupling, the rate of transfer follows this hierarchy:

Because the Phenyl group (

hybridized) transfers significantly faster than the Ethyl groups (

hybridized), TEPS acts as a selective phenylating agent. The three ethyl groups act as "dummy
ligands"—spectators that stabilize the tin center but do not participate in the final bond
formation.

The Catalytic Cycle (Stille Coupling)

The mechanism proceeds through a

catalytic cycle.[1]

¢ Oxidative Addition: The active

species inserts into an organic electrophile (

, typically an aryl halide), oxidizing to

o Transmetallation (The Critical Step): TEPS coordinates with the Pd(ll) complex. The Phenyl
group migrates from Sn to Pd, while the halide (ngcontent-ng-c2372798075="" _nghost-ng-
€102404335="" class="inline ng-star-inserted">

) moves to Sn. This is the rate-determining step in many Stille couplings.[2]
e Reductive Elimination: The Phenyl group and the electrophile (

) couple, regenerating

and releasing the biaryl product (

).
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Visualization: Selective Transmetallation Pathway
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Figure 1: The catalytic cycle highlighting the selective transfer of the phenyl group from TEPS
to the Palladium center.[3]
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Biological Mechanism of Action: Toxicity &
Bioactivity

While useful in synthesis, TEPS exhibits potent biological activity.[4] Understanding this is
crucial for safety protocols and for researchers investigating organotins as metabolic disruptors.

Mitochondrial Uncoupling (The "lonophore" Effect)

Triethyltin moieties are lipophilic cations. They disrupt cellular respiration not by blocking
electron transport directly, but by destroying the electrochemical gradient.

¢ Mechanism: The triethyltin cation (
) binds to the inner mitochondrial membrane. It mediates a halide-hydroxide exchange (
).
o Causality:
o enters the matrix.
o It binds
(forming
) and exits the matrix.
o Qutside, it exchanges
for

(forming

).
o diffuses back into the matrix.

o Result: This cycle dissipates the

gradient (pH gradient) required by ATP Synthase to generate ATP, leading to mitochondrial
swelling and cell death (apoptosis/necrosis).
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Endocrine Disruption (The "Obesogen" Pathway)

Organaotins, including phenyl/ethyl derivatives, are high-affinity ligands for nuclear receptors,
specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor
gamma (PPAR

).

e Interaction: The tin atom forms a covalent-like interaction with cysteine residues (e.g.,
Cys432 in RXR

) within the ligand-binding pocket.[5][6]

» Effect: This induces a conformational change that recruits co-activators, driving the
transcription of adipogenic genes. This is why organotins are classified as "obesogens"—
they chemically signal stem cells to become fat cells.

Experimental Protocols
Protocol: Synthesis of Triethyl(phenyl)stannane

Objective: Preparation of TEPS from Bromobenzene via Grignard Reagent.
Reagents:

e Bromobenzene (1.0 equiv)

e Magnesium turnings (1.1 equiv)

e Triethyltin chloride (

) (1.0 equiv)

e THF (Anhydrous)[7]
Workflow:

 Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19270714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672886/
https://www.benchchem.com/product/b1625458/docs?utm_src=pdf-body#technical-guide-triethyl-phenyl-stannane-mechanism-of-action
https://pdf.benchchem.com/1208/Application_Notes_and_Protocols_for_In_situ_Generation_of_Stannane_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Grignard Formation: Add Bromobenzene in THF dropwise to the Mg. Reflux for 1 hour until
Mg is consumed (

formed).

Stannylation: Cool the solution to 0°C. Add

(dissolved in THF) dropwise over 30 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Quench carefully with saturated

Workup: Extract with Diethyl Ether (

). Wash combined organics with Brine. Dry over

Purification: Distillation under reduced pressure (High vacuum required due to high boiling
point).

Protocol: Stille Cross-Coupling using TEPS

Objective: Coupling TEPS with 4-Bromoanisole to synthesize 4-Methoxybiphenyl.

Reagents:

4-Bromoanisole (1.0 mmol)

Triethyl(phenyl)stannane (1.1 mmol)

(5 mol%)[7][8]

Toluene (anhydrous)[7][8]

Step-by-Step:

Degassing: Sparge Toluene with Nitrogen for 20 minutes to remove
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(Oxygen kills the Pd(0) catalyst).

Assembly: In a glovebox or under Nitrogen stream, combine 4-Bromoanisole, TEPS, and

in a reaction vial.

Solvation: Add degassed Toluene (5 mL). Seal the vial.

Heating: Heat to 100°C for 12 hours. The solution should turn from yellow to black (Pd
precipitation) upon completion.

Tin Removal (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF).
Stir vigorously for 30 minutes.

o Why? Fluoride binds to the triethyltin byproduct (

), forming an insoluble polymeric solid that can be filtered off. This prevents tin
contamination in the final drug product.

Isolation: Filter through Celite. Extract filtrate with Ethyl Acetate.[7] Concentrate and purify
via silica gel chromatography.

Quantitative Data Summary
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Parameter Value/Characteristic Context

Molecular Weight 282.99 g/mol Calculation

. . High boiling point requires
Boiling Point ~254°C (at 760 mmHg) o
vacuum distillation

Phenyl > Ethyl ( Kinetic selectivity in Stille

Transmetallation Rate

) coupling
RXR High affinity endocrine
Binding Affinity disruption
IC50
Mitochondrial Toxicity 1-5 Inhibition of ATP synthesis
M
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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